Cyclomorusin

Vue d'ensemble

Description

Cyclomorusin is a natural flavonoid compound that belongs to the class of pyranoflavonoids. It is primarily isolated from the bark of Morus alba, a species of mulberry tree. This compound is known for its wide range of biological activities, including anti-inflammatory, anti-microbial, neuro-protective, and antioxidant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclomorusin can be synthesized through oxidative cyclisation of cyclomulberrin. The hydroxy group at position 10 undergoes oxidative cyclisation to position 3 of the 3-methylbut-2-en-1-yl substituent, with migration of the double bond into conjugation with the aromatic ring . The reaction conditions typically involve the use of oxidizing agents and controlled temperature settings to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound involves extraction from natural sources such as the bark of Morus alba. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclomorusin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives with enhanced biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.

Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups to alter its properties.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various this compound derivatives with modified biological activities and enhanced therapeutic potential .

Applications De Recherche Scientifique

Cyclomorusin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a precursor for the synthesis of other flavonoid compounds and as a reagent in organic synthesis.

Biology: It exhibits anti-microbial and anti-inflammatory properties, making it useful in biological research.

Medicine: This compound has shown potential in the treatment of various cancers, including breast, prostate, gastric, hepatocarcinoma, glioblastoma, and pancreatic cancer

Mécanisme D'action

Cyclomorusin exerts its effects through multiple mechanisms:

Inhibition of Enzymes: This compound inhibits acetylcholinesterase and butyrylcholinesterase, enzymes responsible for breaking down acetylcholine.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Anti-inflammatory Action: This compound inhibits the production of pro-inflammatory cytokines and mediators.

Anti-cancer Mechanism: It induces apoptosis and autophagy in cancer cells through the activation of MAPK ERK, JNK pathways, and inhibition of PI3K/Akt pathways.

Comparaison Avec Des Composés Similaires

Cyclomorusin is compared with other similar flavonoid compounds such as:

Neothis compound: Similar to this compound, neothis compound inhibits acetylcholinesterase and butyrylcholinesterase.

This compound stands out due to its unique structure and potent biological activities, making it a valuable compound in scientific research and pharmaceutical development.

Activité Biologique

Cyclomorusin, a compound derived from various plant sources, has garnered attention for its diverse biological activities. This article provides a detailed examination of the biological effects of this compound, supported by data tables, research findings, and case studies.

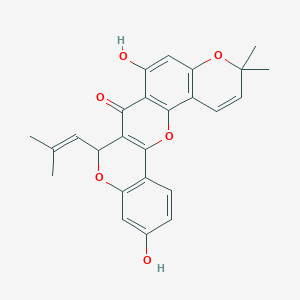

Chemical Structure and Properties

This compound is categorized as a flavonoid, which is known for its potential health benefits. Its chemical structure allows it to interact with various biological targets, leading to multiple pharmacological effects. The structural characteristics contribute to its solubility and bioavailability, impacting its efficacy in biological systems.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress in cells. This activity is primarily due to its ability to scavenge free radicals and inhibit lipid peroxidation.

- Research Findings : Studies have demonstrated that this compound can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Antitumor Effects

This compound has shown promising antitumor activity against various cancer cell lines.

- Case Study : In vitro studies revealed that this compound inhibits the proliferation of human lung cancer cells (A-549) with an IC50 value of 3.1 µM and cervical cancer cells (HeLa) with an IC50 of 0.64 µM .

- Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting NF-κB signaling, which is critical for cancer cell survival .

Anti-inflammatory Properties

This compound has been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.

- Research Findings : It effectively reduces the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response .

- Data Table : Below is a summary of the inhibitory concentrations (IC50) for COX and LOX enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 5.0 |

| COX-2 | 3.5 |

| LOX | 4.0 |

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC of this compound against S. aureus was found to be 14.9 µM .

- Mechanism : The compound disrupts bacterial cell membranes, leading to cell death .

Neuroprotective Effects

Recent studies indicate that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.

- Research Findings : In animal models, this compound administration resulted in increased levels of GABA in the brain, suggesting a role in modulating neurotransmitter activity .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Propriétés

IUPAC Name |

11,19-dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O6/c1-12(2)9-19-21-22(28)20-16(27)11-18-15(7-8-25(3,4)31-18)23(20)30-24(21)14-6-5-13(26)10-17(14)29-19/h5-11,19,26-27H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXJMLXEYSICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978167 | |

| Record name | 6,11-Dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-[1]benzopyrano[4,3-b]pyrano[2,3-h][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62596-34-3 | |

| Record name | Cyclomorusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomorusin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-[1]benzopyrano[4,3-b]pyrano[2,3-h][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 - 257 °C | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.